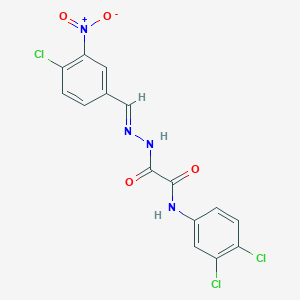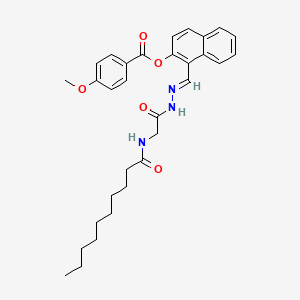![molecular formula C19H20N2OS2 B12029457 3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029457.png)
3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C20H22N2OS2 , belongs to the class of benzothienopyrimidines. Its systematic name is quite a mouthful, but let’s break it down:
- 3-Methyl : Indicates a methyl group attached to the third carbon atom.
- 2-[(2-methylbenzyl)sulfanyl] : Describes a benzyl group with a methyl substituent attached to the sulfur atom.
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Refers to the fused benzothienopyrimidine ring system with a tetrahydrofuranone (lactam) moiety.
化学反応の分析
Reactions::
- Oxidation : Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Can be reduced to its corresponding tetrahydro derivative.
- Substitution : May participate in nucleophilic substitution reactions at the sulfur or other reactive sites.
- Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these intermediates would be crucial for further study.
科学的研究の応用
- Medicinal Chemistry : Exploration as a scaffold for drug development due to its unique structure.
- Biological Studies : Investigation of its interactions with biological targets (e.g., enzymes, receptors).
- Materials Science : Possible use in organic electronics or materials with semiconducting properties.
作用機序
The exact mechanism of action remains speculative, but it likely involves interactions with specific cellular targets or pathways. Further research is needed to elucidate this.
類似化合物との比較
- 3-benzyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-(3-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin .
特性
分子式 |
C19H20N2OS2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-12-7-3-4-8-13(12)11-23-19-20-17-16(18(22)21(19)2)14-9-5-6-10-15(14)24-17/h3-4,7-8H,5-6,9-11H2,1-2H3 |
InChIキー |
LXMFNOPUIRRTCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029397.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12029400.png)



![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12029410.png)

![N-(2-Chlorophenyl)-2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12029415.png)


![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029427.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-tert-butylbenzoate](/img/structure/B12029438.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12029442.png)
